![molecular formula C13H9ClN4 B1461238 3-Chlor-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazin CAS No. 1175632-86-6](/img/structure/B1461238.png)

3-Chlor-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazin

Übersicht

Beschreibung

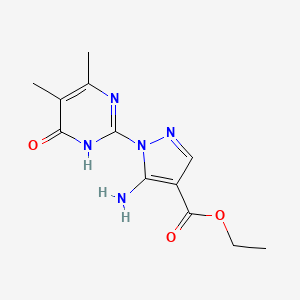

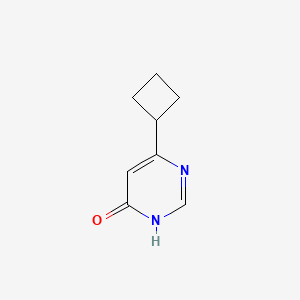

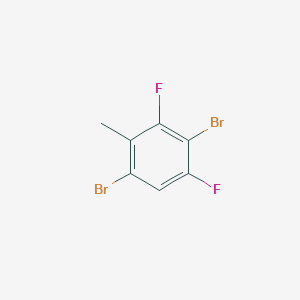

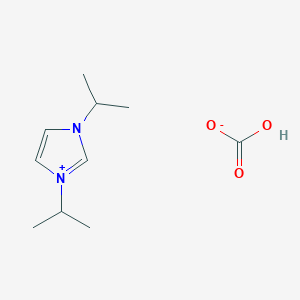

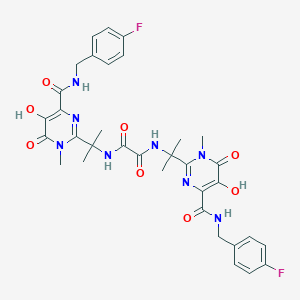

3-chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine is a useful research compound. Its molecular formula is C13H9ClN4 and its molecular weight is 256.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmakologische Aktivitäten

Die Pyridazin-Derivate, einschließlich “3-Chlor-6-(4-pyrazol-1-ylphenyl)pyridazin”, haben eine breite Palette an pharmakologischen Aktivitäten gezeigt . Dieser Kern ist auch als “Wunderkern” bekannt, da er viele Verbindungen mit einer Vielzahl von pharmakodynamischen Profilen hervorgebracht hat .

Herz-Kreislauf-Medikamente

Pyridazinon, ein Derivat von Pyridazin, wurde ursprünglich bei der Suche nach Herz-Kreislauf-Medikamenten eingesetzt . Es wurde festgestellt, dass es blutdrucksenkende Eigenschaften besitzt .

Pflanzenschutzmittel

Diese Verbindung wurde auch in Pflanzenschutzmitteln eingesetzt . Es wurde festgestellt, dass es antifressende Eigenschaften besitzt .

Antibakterielle und Antimykotische Eigenschaften

Es wurde berichtet, dass eine beträchtliche Anzahl von Pyridazinonen, einschließlich “3-Chlor-6-(4-pyrazol-1-ylphenyl)pyridazin”, antimikrobielle und antimykotische Eigenschaften besitzen .

Schmerzlindernde und entzündungshemmende Eigenschaften

Es wurde festgestellt, dass diese Verbindung schmerzlindernde und entzündungshemmende Eigenschaften besitzt . Sie wurde als Cyclooxygenase-Inhibitor eingesetzt .

Antidiabetische Eigenschaften

Es wurde festgestellt, dass sie antidiabetische Eigenschaften besitzt .

Antitumor-Eigenschaften

Es wurde auch festgestellt, dass diese Verbindung Antitumor-Eigenschaften besitzt .

Neurologische Erkrankungen

Es wurde festgestellt, dass sie Aktivität bei neurologischen Erkrankungen besitzt .

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various biological targets such as glycine transporter 1 and DNA .

Mode of Action

It has been suggested that similar compounds can interact with their targets through intermolecular hydrogen bonds . In the case of DNA interaction, these compounds bind moderately with CT-DNA and their binding constants are in the order of 10^4 M^-1 .

Biochemical Pathways

Similar compounds have been known to interact with dna and form adducts with glutathione .

Result of Action

Similar compounds have shown some activity against the mcf-7 breast cancer cells .

Biochemische Analyse

Biochemical Properties

3-Chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind to calf thymus DNA (CT-DNA) with moderate affinity, as evidenced by UV-Visible absorption and fluorescence spectroscopy studies . The binding constants are in the order of 10^4 M^-1, indicating a stable interaction. Additionally, 3-Chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine forms adducts with glutathione through S coordination, replacing a halide group . These interactions suggest that the compound can modulate the activity of DNA and glutathione-related enzymes.

Cellular Effects

The effects of 3-Chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine on various cell types and cellular processes have been studied extensively. In breast cancer cell lines such as MCF-7, the compound exhibits moderate cytotoxicity with IC50 values ranging from 39.9 to 59.2 µM . This indicates that 3-Chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine can influence cell viability and proliferation. Furthermore, the compound’s interaction with DNA suggests potential effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 3-Chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine exerts its effects through binding interactions with biomolecules. The compound binds to DNA via minor groove interactions, displacing Hoechst dye from the DNA’s minor grooves . This binding can lead to changes in gene expression and enzyme activity. Additionally, the formation of glutathione adducts indicates that 3-Chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine can modulate redox reactions and enzyme functions related to glutathione metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine have been observed to change over time. The compound demonstrates good solvolysis stability in PBS buffer and DMSO over 24 hours This stability is crucial for long-term studies and ensures consistent results

Metabolic Pathways

3-Chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s interaction with glutathione suggests its involvement in redox reactions and detoxification processes . Additionally, its binding to DNA indicates potential effects on metabolic flux and metabolite levels, influencing cellular metabolism.

Transport and Distribution

The transport and distribution of 3-Chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to bind to DNA and glutathione suggests that it may be transported to the nucleus and cytoplasm, respectively . Understanding these interactions is crucial for determining the compound’s localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of 3-Chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine is influenced by targeting signals and post-translational modifications. The compound’s binding to DNA suggests its localization in the nucleus, where it can modulate gene expression and DNA-related processes . Additionally, its interaction with glutathione indicates potential localization in the cytoplasm, affecting redox reactions and enzyme functions.

Eigenschaften

IUPAC Name |

3-chloro-6-(4-pyrazol-1-ylphenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4/c14-13-7-6-12(16-17-13)10-2-4-11(5-3-10)18-9-1-8-15-18/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAPEFREZUQFEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)C3=NN=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[2,5-difluoro-4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B1461158.png)

![rac-[(1R,2R)-2-(pyridin-3-yl)cyclopropyl]methanamine dihydrochloride, trans](/img/structure/B1461160.png)

![Methyl thieno[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1461164.png)

![1'-Cyclopentyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B1461175.png)